molecular formula C20H16ClNO3S2 B11697605 (5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11697605
M. Wt: 417.9 g/mol
InChI Key: QAZIPEQYJZIOMQ-WQRHYEAKSA-N
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Description

(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxy-propenyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of Benzylidene Moiety: The benzylidene moiety is formed by the condensation of a methoxy-propenyloxybenzaldehyde with the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a saturated alkyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in the development of new pharmaceuticals.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s interactions with specific molecular targets suggest it may have therapeutic applications in treating various diseases.

Industry

Industrially, the compound’s chemical properties make it useful in the development of new materials and coatings. Its stability and reactivity are advantageous in creating specialized polymers and surface treatments.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells. In anti-inflammatory and anticancer research, the compound may modulate signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(3-chlorophenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy-propenyloxy group, resulting in different chemical and biological properties.

    (5Z)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with variations in the benzylidene moiety.

Uniqueness

The presence of the methoxy-propenyloxy group in (5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical reactivity and biological activity. This makes it distinct from other thiazolidinone derivatives and highlights its potential in various applications.

Properties

Molecular Formula

C20H16ClNO3S2

Molecular Weight

417.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClNO3S2/c1-3-9-25-16-8-7-13(10-17(16)24-2)11-18-19(23)22(20(26)27-18)15-6-4-5-14(21)12-15/h3-8,10-12H,1,9H2,2H3/b18-11-

InChI Key

QAZIPEQYJZIOMQ-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC=C

Origin of Product

United States

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